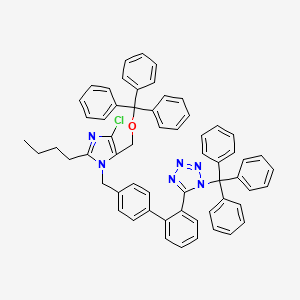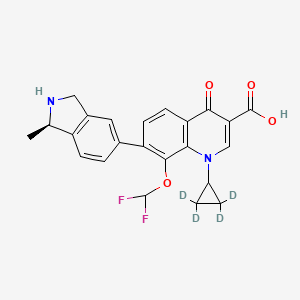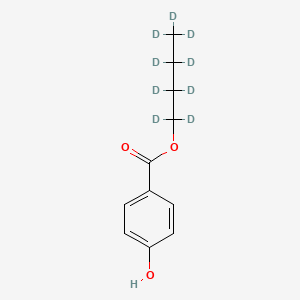
N-Methyl-2,4-dinitroaniline-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2,4-dinitroaniline-d3 is a deuterated derivative of N-Methyl-2,4-dinitroaniline. It is a compound with the molecular formula C7H4D3N3O4 and a molecular weight of 200.17. This compound is often used as a reference standard in various analytical applications due to its stable isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,4-dinitroaniline-d3 typically involves the nitration of N-Methyl-aniline-d3. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition or over-nitration. The reaction conditions generally involve maintaining the temperature below 30°C and slowly adding the nitrating mixture to the N-Methyl-aniline-d3 solution.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous-flow microreactor system. This method allows for better control over reaction conditions, reducing the risk of hazardous exothermic reactions. The continuous-flow system also improves the efficiency and selectivity of the nitration process, minimizing the formation of by-products and reducing the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-2,4-dinitroaniline-d3 undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles such as amines or thiols.
Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-Methyl-2,4-diaminoaniline-d3.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: N-Methyl-2,4-dinitrobenzoic acid-d3.
Aplicaciones Científicas De Investigación
N-Methyl-2,4-dinitroaniline-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy to ensure accurate quantification and identification of compounds.
Proteomics: Employed in the study of protein interactions and modifications, particularly in the identification of nitrotyrosine residues in proteins.
Environmental Science: Utilized in the analysis of environmental samples to trace the presence and degradation of nitroaromatic compounds.
Pharmaceutical Research: Investigated for its potential use in drug development, particularly in the study of drug metabolism and pharmacokinetics.
Mecanismo De Acción
The primary mechanism of action of N-Methyl-2,4-dinitroaniline-d3 involves the interaction of its nitro groups with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. In particular, the compound can disrupt microtubule formation by binding to tubulin proteins, inhibiting cell division and elongation. This mechanism is similar to that of other dinitroaniline herbicides, which act as mitotic disruptors.
Comparación Con Compuestos Similares
N-Methyl-2,4-dinitroaniline-d3 is similar to other dinitroaniline compounds, such as:
Trifluralin: A widely used herbicide that also disrupts microtubule formation.
Pendimethalin: Another herbicide with a similar mechanism of action.
Oryzalin: A dinitroaniline herbicide used for pre-emergence weed control.
Uniqueness
The uniqueness of this compound lies in its deuterated labeling, which makes it particularly useful as a reference standard in analytical applications. The presence of deuterium atoms provides distinct isotopic signatures that can be easily detected and quantified using mass spectrometry, enhancing the accuracy and reliability of analytical measurements.
Propiedades
Número CAS |
91808-45-6 |
|---|---|
Fórmula molecular |
C7H7N3O4 |
Peso molecular |
200.168 |
Nombre IUPAC |
2,4-dinitro-N-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C7H7N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3/i1D3 |
Clave InChI |
IQEJEZOCXWJNKR-FIBGUPNXSA-N |
SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
N-Methyl-2,4-dinitro-benzenamine-d3; N-Methyl-2,4-dinitro-aniline-d3; (2,4-Dinitrophenyl)methylamine-d3; 1-(Methylamino)-2,4-dinitrobenzene-d3; 2,4-Dinitro-N-methylaniline-d3; NSC 36958-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4](/img/structure/B565408.png)








